N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
N-(4-Bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by three key substituents:
- Chlorine at position 5 of the pyrimidine ring, enhancing electrophilic reactivity.
- Methylsulfonyl group at position 2, a strong electron-withdrawing moiety that influences solubility and metabolic stability.
This compound’s structural features make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to sulfonyl and halogenated aromatic groups.
Properties
Molecular Formula |
C12H9BrClN3O3S |
|---|---|
Molecular Weight |
390.64 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H9BrClN3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) |
InChI Key |
LVUNPCAJUPLKGA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.
Chlorination: The chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Amidation: The carboxamide group can participate in amidation reactions to form new amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents.
Amidation: Amine derivatives; reactions are performed in the presence of coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Amidation: Formation of new amide derivatives.
Scientific Research Applications
N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be used in cancer treatment.
Biological Research: It is used in the study of cellular signaling pathways and protein interactions.
Pharmaceutical Research: The compound is explored for its potential to develop new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves the inhibition of specific protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling and regulation. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and other related kinases involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Analysis
The following table compares substituents of analogous pyrimidine-based carboxamides:
Key Observations:
- Aromatic Linkers: The 4-bromophenyl group in the target compound offers higher hydrophobicity compared to 2-methoxyphenyl () or sulfamoylphenethyl (), which may enhance membrane permeability.
- Heterocyclic Modifications: Compounds like incorporate thiadiazole rings, which can improve solubility and hydrogen-bonding capacity.
Biological Activity
N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H9BrClN3O3S
- Molecular Weight : 360.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor, potentially impacting pathways involved in various diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression or inflammation.
- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction via caspase activation |
| Study B | MCF-7 | 20 | Inhibition of cell proliferation |
| Study C | A549 | 25 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
Research has indicated potential neuroprotective effects through modulation of glutamate receptors. The compound's ability to interact with these receptors suggests a role in protecting against neurodegenerative processes.
Research Findings
- In Vitro Studies : Laboratory studies have shown that the compound exhibits significant cytotoxicity against tumor cells, with mechanisms involving apoptosis and cell cycle arrest.
- Animal Models : In vivo studies are needed to confirm the therapeutic potential and safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
